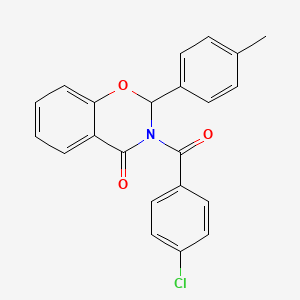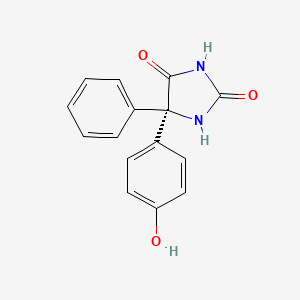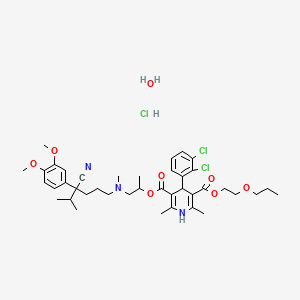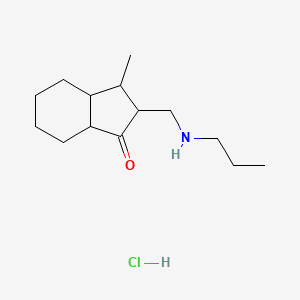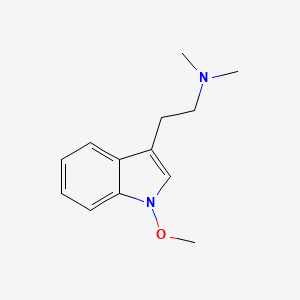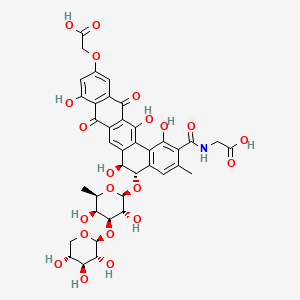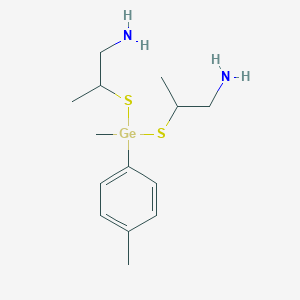![molecular formula C19H24Cl3N3OZn B12766435 Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride CAS No. 73772-31-3](/img/structure/B12766435.png)
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxazin-5-ium, 7-(diethylamino)-3-(ethylamino)-2-methyl-, chloride, compd with zinc chloride (ZnCl2) is a complex organic compound that belongs to the phenoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 7-(diethylamino)-3-(ethylamino)-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) typically involves multi-step organic reactions. The process begins with the preparation of the phenoxazine core, followed by the introduction of diethylamino and ethylamino groups. The final step involves the formation of the chloride salt and its complexation with zinc chloride. Common reagents used in these reactions include aniline derivatives, alkylating agents, and zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenoxazin-5-ium, 7-(diethylamino)-3-(ethylamino)-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phenoxazine derivatives with different oxidation states, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Phenoxazin-5-ium, 7-(diethylamino)-3-(ethylamino)-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenoxazin-5-ium, 7-(diethylamino)-3-(ethylamino)-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Phenoxazin-5-ium, 7-(diethylamino)-3-(ethylamino)-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) can be compared with other similar compounds, such as:
Phenoxazine derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Aminophenoxazines: Compounds with amino groups attached to the phenoxazine core, exhibiting different chemical and biological activities.
Phenothiazines: Structurally related compounds with sulfur atoms in place of oxygen, used in various therapeutic applications.
The uniqueness of Phenoxazin-5-ium, 7-(diethylamino)-3-(ethylamino)-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) lies in its specific combination of functional groups and its complexation with zinc chloride, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73772-31-3 |
|---|---|
Molecular Formula |
C19H24Cl3N3OZn |
Molecular Weight |
482.1 g/mol |
IUPAC Name |
dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C19H23N3O.3ClH.Zn/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;/h8-12H,5-7H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChI Key |
FMMJCWFYRNBXFH-UHFFFAOYSA-L |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].Cl[Zn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





